molecular formula C28H27ClN4O3S B307959 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Cat. No. B307959
M. Wt: 535.1 g/mol
InChI Key: FJXIIJBOHMGJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzoxazepine derivatives and has shown potential in various research applications.

Mechanism of Action

The mechanism of action of 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone in lab experiments include its potential in treating various diseases and its ability to inhibit certain enzymes and proteins. The limitations include the need for further research to determine its safety and effectiveness in humans.

Future Directions

Future research on 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone could focus on its potential in treating other diseases, such as diabetes and cardiovascular disease. It could also focus on the development of more potent derivatives and the determination of their safety and effectiveness in humans.

Synthesis Methods

The synthesis of 1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone involves the reaction of 4-chlorophenyl isocyanate with 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine in the presence of hexylthiol and potassium carbonate. The resulting product is then subjected to a reaction with ethyl chloroacetate to obtain the final product.

Scientific Research Applications

1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone has been extensively studied for its potential in treating various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C28H27ClN4O3S

Molecular Weight

535.1 g/mol

IUPAC Name

1-[6-[5-(4-chlorophenyl)furan-2-yl]-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C28H27ClN4O3S/c1-3-4-5-8-17-37-28-30-26-25(31-32-28)21-9-6-7-10-22(21)33(18(2)34)27(36-26)24-16-15-23(35-24)19-11-13-20(29)14-12-19/h6-7,9-16,27H,3-5,8,17H2,1-2H3

InChI Key

FJXIIJBOHMGJKB-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.